

An In-depth Technical Guide to the Chemical Properties of Tos-PEG7-OH

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Tos-PEG7-OH**

Cat. No.: **B1679206**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of O-(p-toluenesulfonyl)-heptaethylene glycol (**Tos-PEG7-OH**). It is intended to be a valuable resource for researchers and professionals in drug development and bioconjugation, offering detailed information on the molecule's structure, reactivity, and handling.

Introduction

Tos-PEG7-OH is a heterobifunctional linker molecule widely utilized in the fields of bioconjugation, drug delivery, and nanotechnology.^{[1][2][3]} Its structure comprises a seven-unit polyethylene glycol (PEG) chain, which imparts hydrophilicity and biocompatibility, flanked by a terminal hydroxyl (-OH) group and a tosylate (-OTs) group. The tosylate group is an excellent leaving group, making this end of the molecule highly reactive towards nucleophiles, while the hydroxyl group allows for further functionalization. This dual reactivity makes **Tos-PEG7-OH** a versatile building block for the synthesis of more complex molecules, such as Proteolysis Targeting Chimeras (PROTACs).^{[3][4]}

Chemical and Physical Properties

The fundamental properties of **Tos-PEG7-OH** are summarized in the table below. These properties are crucial for understanding the molecule's behavior in various chemical environments and for designing synthetic and analytical procedures.

Property	Value	Source(s)
Systematic Name	O-(p-toluenesulfonyl)-heptaethylene glycol	N/A
Synonyms	Tos-PEG6-OH, OH-PEG6-Tos, 17-hydroxy-3,6,9,12,15-pentaoxaheptadecyl 4-methylbenzenesulfonate	
CAS Number	1028089-05-5	
Molecular Formula	C ₂₁ H ₃₆ O ₁₀ S	
Molecular Weight	480.57 g/mol	
Appearance	Colorless to light yellow liquid or solid	
Solubility	Soluble in water, DMSO, DMF, and chlorinated solvents.	
Storage Conditions	Store at -20°C, desiccated.	

Quantitative Data

While experimentally determined quantitative data for **Tos-PEG7-OH** is not widely published, the following table provides predicted or estimated values based on its structure and the properties of similar compounds.

Parameter	Predicted/Estimated Value	Notes
pKa (hydroxyl proton)	~16-18	Estimated based on the pKa of primary alcohols.
logP	~0.5 - 1.5	Calculated value; the PEG chain increases hydrophilicity.
Boiling Point	555.5 ± 50.0 °C	Predicted value.
Density	1.196 ± 0.06 g/cm ³	Predicted value.

Spectroscopic Data

Spectroscopic analysis is essential for the characterization and quality control of **Tos-PEG7-OH**. Below are the expected spectral features based on its chemical structure.

¹H NMR Spectroscopy

The following table outlines the expected chemical shifts for the protons in **Tos-PEG7-OH** in a CDCl₃ solvent.

Protons	Expected Chemical Shift (δ , ppm)	Multiplicity	Integration
Ar-H (ortho to SO ₂)	7.80	d	2H
Ar-H (meta to SO ₂)	7.35	d	2H
-CH ₂ -OTs	4.16	t	2H
PEG backbone (-O-CH ₂ -CH ₂ -O-)	3.6-3.7	m	24H
HO-CH ₂ -	3.7-3.8	t	2H
Ar-CH ₃	2.45	s	3H
-OH	Variable	br s	1H

¹³C NMR Spectroscopy

The expected chemical shifts in the ¹³C NMR spectrum of **Tos-PEG7-OH** are detailed below.

Carbon	Expected Chemical Shift (δ , ppm)
Ar-C (quaternary, attached to S)	145
Ar-C (quaternary, attached to CH_3)	133
Ar-CH (meta to SO_2)	130
Ar-CH (ortho to SO_2)	128
$-\text{CH}_2-\text{OTs}$	71-72
PEG backbone ($-\text{O}-\text{CH}_2-\text{CH}_2-\text{O}-$)	69-71
$\text{HO}-\text{CH}_2-$	61-62
Ar- CH_3	21.7

FTIR Spectroscopy

The key infrared absorption bands expected for **Tos-PEG7-OH** are listed in the following table.

Wavenumber (cm^{-1})	Functional Group	Description
3500 (broad)	O-H	Alcohol stretching
3060-3030	C-H	Aromatic stretching
2920-2850	C-H	Aliphatic stretching
1595	C=C	Aromatic ring stretching
1360, 1175	S=O	Sulfonate stretching (asymmetric and symmetric)
1100 (strong)	C-O	Ether stretching

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and functionalization of **Tos-PEG7-OH**.

Synthesis of Tos-PEG7-OH from Heptaethylene Glycol

This protocol describes the selective monotosylation of heptaethylene glycol.

Materials:

- Heptaethylene glycol (HO-PEG7-OH)
- p-Toluenesulfonyl chloride (TsCl)
- Pyridine or Triethylamine (Et_3N)
- Dichloromethane (DCM), anhydrous
- Sodium bicarbonate (NaHCO_3), saturated aqueous solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate for chromatography

Procedure:

- Dissolve heptaethylene glycol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0°C in an ice bath.
- Add pyridine or triethylamine (1.1 equivalents) to the solution and stir for 10 minutes.
- Slowly add a solution of p-toluenesulfonyl chloride (1.05 equivalents) in anhydrous DCM to the reaction mixture.
- Allow the reaction to stir at 0°C for 2-4 hours, then warm to room temperature and stir for an additional 12-16 hours.

- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO_3 .
- Separate the organic layer and wash it sequentially with 1 M HCl (if using pyridine), saturated aqueous NaHCO_3 , and brine.
- Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure **Tos-PEG7-OH**.

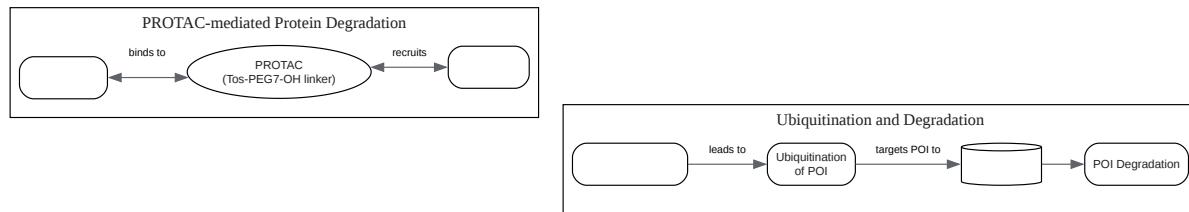
Nucleophilic Substitution of the Tosylate Group (Example: Azidation)

This protocol details the conversion of the tosylate group to an azide, a common precursor for amine functionalization.

Materials:

- **Tos-PEG7-OH**
- Sodium azide (NaN_3)
- Dimethylformamide (DMF), anhydrous
- Dichloromethane (DCM)
- Deionized water
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

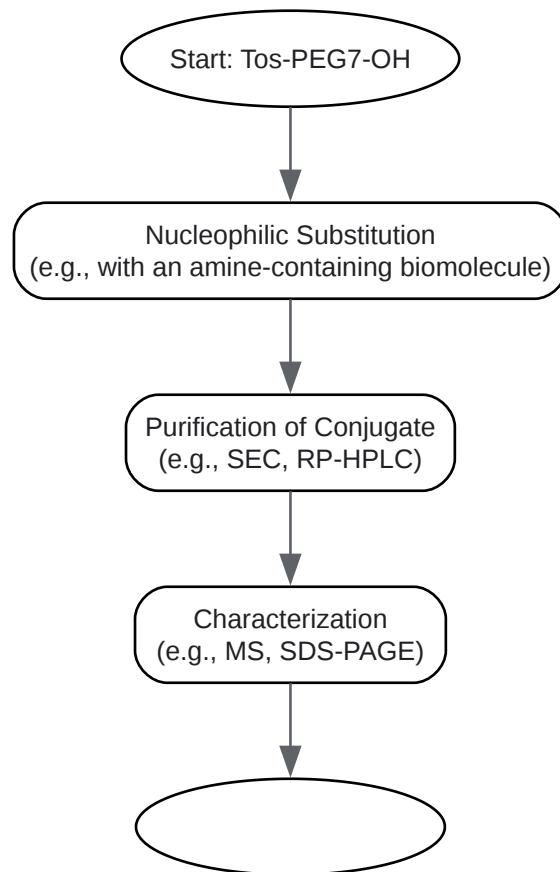

- Dissolve **Tos-PEG7-OH** (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere.
- Add sodium azide (3-5 equivalents) to the solution.
- Heat the reaction mixture to 60-80°C and stir for 12-24 hours.
- Monitor the reaction by TLC until the starting material is consumed.
- Cool the reaction mixture to room temperature and dilute with deionized water.
- Extract the product with DCM (3 x volume of the aqueous layer).
- Combine the organic extracts and wash with brine.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure to yield Azido-PEG7-OH.

Applications and Reaction Mechanisms

Tos-PEG7-OH is a key component in the construction of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins.

Role in PROTACs and Mechanism of Action

In a PROTAC molecule, the **Tos-PEG7-OH** derivative serves as a flexible linker connecting a ligand for the target protein of interest (POI) and a ligand for an E3 ubiquitin ligase. The tosylate group is typically displaced by a nucleophile on one of the ligands during the synthesis of the PROTAC. The PROTAC then facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.



[Click to download full resolution via product page](#)

Caption: PROTAC mechanism of action.

Experimental Workflow for Bioconjugation

The general workflow for utilizing **Tos-PEG7-OH** in a bioconjugation application, such as linking to a protein, is depicted below.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. OH-PEG7-Tos | CAS:1028089-05-5 | Biopharma PEG [biochempeg.com]
- 3. biorbyt.com [biorbyt.com]
- 4. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of Tos-PEG7-OH]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1679206#chemical-properties-of-tos-peg7-oh>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com